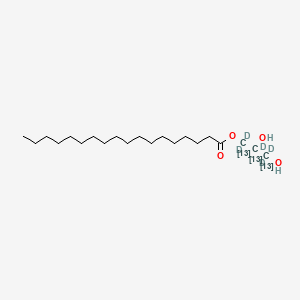
1-Stearoyl-rac-glycerol-13C3,d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Stearoyl-rac-glycerol-13C3,d5 is a stable isotope-labeled compound. It is a derivative of 1-Stearoyl-rac-glycerol, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium (d5). This compound is primarily used in scientific research to study metabolic pathways, chemical reactions, and molecular interactions due to its labeled isotopes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 typically involves the esterification of stearic acid with glycerol, where the glycerol is isotopically labeled with carbon-13 and deuterium. The reaction is usually carried out under controlled conditions to ensure the incorporation of the isotopes at the desired positions. Common reagents include stearic acid, isotopically labeled glycerol, and catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical integrity. The production is carried out in specialized facilities equipped with reactors, distillation units, and analytical instruments to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
1-Stearoyl-rac-glycerol-13C3,d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Stearic acid and glycerol derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted glycerol esters depending on the reagents used.
科学研究应用
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Applied in the development of new materials and formulations, including cosmetics and food additives.
作用机制
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its incorporation into metabolic pathways where it mimics the behavior of natural glycerol esters. The isotopic labels allow researchers to track its movement and transformation within biological systems. The compound interacts with enzymes and other molecular targets involved in lipid metabolism, providing insights into the underlying biochemical processes.
相似化合物的比较
Similar Compounds
1-Stearoyl-rac-glycerol: The non-labeled version of the compound.
1-Oleoyl-rac-glycerol: A similar compound with an oleic acid ester instead of stearic acid.
1-Palmitoyl-rac-glycerol: Contains palmitic acid instead of stearic acid.
Uniqueness
1-Stearoyl-rac-glycerol-13C3,d5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds that lack isotopic labels, making it a valuable tool in various scientific studies.
属性
分子式 |
C21H42O4 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC 名称 |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxy(1,2,3-13C3)propyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChI 键 |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
手性 SMILES |
[2H][13C@@]([13C]([2H])([2H])O)([13C]([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
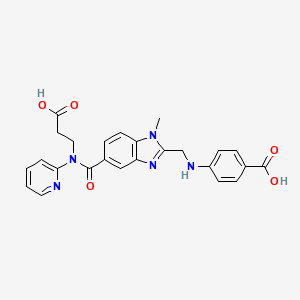
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
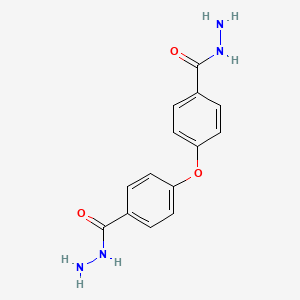
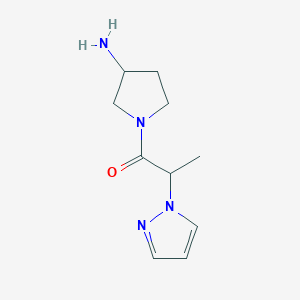
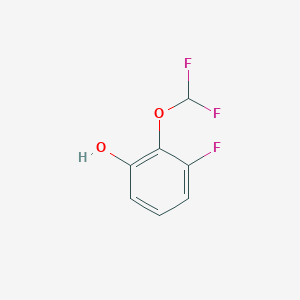
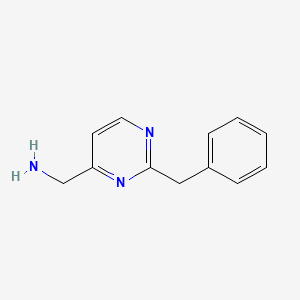

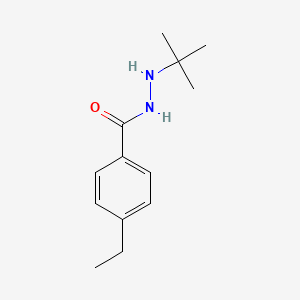
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
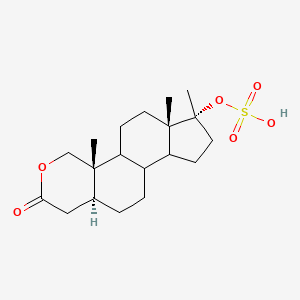
![2-[4,10-bis[2-(aminomethylideneamino)ethylsulfanyl]-12-(1-carboxy-2-hydroxypropyl)-2,8-dioxo-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B13440336.png)
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
